2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of fluorinated pyrimidines. This compound features a pyrimidin-2-ylamino group attached to a piperidine ring, which is further esterified with tert-butyl carboxylic acid. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of 5-Fluoro-pyrimidin-2-ylamine: : This can be achieved by reacting 2-chloro-5-fluoropyrimidine with an appropriate amine source under suitable conditions.
Piperidine Derivative Formation: : The piperidine ring is constructed through a suitable cyclization reaction involving the appropriate precursors.
Esterification: : The final step involves esterifying the piperidine derivative with tert-butyl carboxylic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom on the pyrimidinyl ring can be oxidized under specific conditions.
Reduction: : The compound can be reduced to remove the fluorine atom or modify the piperidine ring.
Substitution: : Various nucleophilic substitution reactions can occur at different positions on the pyrimidinyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Fluorinated pyrimidinyl derivatives.
Reduction: : Reduced pyrimidinyl or piperidine derivatives.
Substitution: : Substituted pyrimidinyl or piperidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Medicine: : It has potential therapeutic applications, particularly in the development of antiviral or anticancer agents.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorine atom and the piperidine ring. Similar compounds might include other fluorinated pyrimidines or piperidine derivatives, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester
2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid methyl ester
Properties
IUPAC Name |
tert-butyl 2-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-4-6-12(20)10-19-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJSMXTWFSOAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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